Carbonate de strontium

Vue d'ensemble

Description

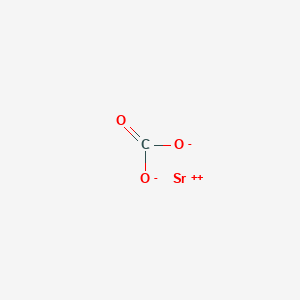

Le carbonate de strontium est une poudre blanche ou grise qui se présente naturellement sous forme de minéral strontianite . Il s'agit du sel carbonaté de strontium, de formule chimique SrCO₃. Ce composé est inodore, insipide et pratiquement insoluble dans l'eau . Le this compound est largement utilisé dans diverses applications industrielles, notamment la production de verre, de céramique et de produits pyrotechniques .

Applications De Recherche Scientifique

Le carbonate de strontium a de nombreuses applications en recherche scientifique, notamment :

-

Chimie : : Il est utilisé comme précurseur pour la synthèse d'autres composés du strontium et comme réactif dans diverses réactions chimiques .

-

Biologie et médecine : : Le this compound est utilisé dans la production de nanoparticules à base de strontium, qui ont des applications dans la régénération osseuse, l'administration de médicaments et comme agents antimicrobiens . Les nanoparticules de strontium peuvent également contrôler la libération d'insuline chez les patients diabétiques et sont utilisées en thérapie anticancéreuse .

-

Industrie : : Le this compound est utilisé dans la production de verre pour les tubes de télévision couleur, d'aimants en ferrite pour les petits moteurs à courant continu, et de verres irisés et spéciaux . Il est également utilisé en pyrotechnie pour produire une couleur rouge brillante dans les flammes .

5. Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à interagir avec les acides et les bases pour former divers sels de strontium . Dans les systèmes biologiques, les ions strontium peuvent remplacer les ions calcium dans le tissu osseux, favorisant la formation osseuse et réduisant la résorption osseuse . Cette double action rend les composés du strontium efficaces dans le traitement de l'ostéoporose .

Mécanisme D'action

Target of Action

Strontium carbonate (SrCO3) is a carbonate salt of strontium . It shares a similar chemical structure with calcium, allowing it to interact with biological systems in a similar manner . The primary targets of strontium carbonate are the bones and teeth, where it can replace calcium due to its similar ionic radius .

Mode of Action

Strontium carbonate’s mode of action is primarily based on its chemical similarity to calcium. It can replace calcium in various biological processes, particularly in the formation of bones . Strontium carbonate can increase the deposition of new bone by osteoblasts and simultaneously reduce the resorption of bone by osteoclasts . This dual action makes it a potential treatment for conditions like osteoporosis .

Biochemical Pathways

Strontium carbonate affects the biochemical pathways involved in bone formation and resorption . It can stimulate the calcium-sensing receptor (CaSR), which plays a crucial role in maintaining calcium homeostasis . Activation of CaSR can lead to various downstream effects, including the regulation of parathyroid hormone secretion and modulation of bone metabolism .

Pharmacokinetics

It’s known that strontium, in general, can be absorbed in the gastrointestinal tract, distributed throughout the body, particularly in the bones, and excreted through the kidneys . The bioavailability and pharmacokinetic properties of strontium carbonate may be influenced by various factors, including the presence of other ions in the body and the physiological state of the individual .

Result of Action

The primary result of strontium carbonate’s action is the modification of bone metabolism. It can lead to increased bone formation and decreased bone resorption, potentially leading to an overall increase in bone mass . This can be beneficial in conditions like osteoporosis, where bone mass is typically reduced .

Action Environment

The action of strontium carbonate can be influenced by various environmental factors. For instance, the presence of other ions in the body, such as calcium, can affect the absorption and distribution of strontium . Additionally, factors like pH and the presence of certain organic compounds can influence the solubility and bioavailability of strontium carbonate .

Méthodes De Préparation

Le carbonate de strontium peut être préparé à la fois naturellement et synthétiquement. Les méthodes de préparation synthétique comprennent :

-

Procédé à la cendre noire : : Ce procédé implique la calcination de la célestine (sulfate de strontium) avec du coke à des températures élevées (1100–1300°C) pour former du sulfure de strontium . La réaction est la suivante : [ \text{SrSO}4 + 2\text{C} \rightarrow \text{SrS} + 2\text{CO}_2 ] Le sulfure de strontium est ensuite mis à réagir avec du dioxyde de carbone ou du carbonate de sodium pour précipiter le this compound {_svg_5}: [ \text{SrS} + \text{H}2\text{O} + \text{CO}_2 \rightarrow \text{SrCO}_3 + \text{H}_2\text{S} ] [ \text{SrS} + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + \text{Na}_2\text{S} ]

-

Méthode de conversion directe : : Dans cette méthode, la célestine est traitée avec du carbonate de sodium et de la vapeur pour former du this compound {_svg_6}. Le mélange est ensuite traité avec de l'acide chlorhydrique pour dissoudre le this compound, qui est ensuite re-précipité à l'aide de dioxyde de carbone ou de carbonate de sodium .

Analyse Des Réactions Chimiques

Le carbonate de strontium subit diverses réactions chimiques, notamment :

-

Réaction avec les acides : : Le this compound réagit avec les acides pour former des sels de strontium et du dioxyde de carbone . Par exemple, avec l'acide chlorhydrique : [ \text{SrCO}3 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

-

Décomposition thermique : : Lorsqu'il est chauffé, le this compound se décompose pour former de l'oxyde de strontium et du dioxyde de carbone {_svg_9}: [ \text{SrCO}3 \rightarrow \text{SrO} + \text{CO}_2 ]

-

Réaction avec le chlorure d'ammonium : : Le this compound est soluble dans le chlorure d'ammonium, formant du chlorure de strontium et du carbonate d'ammonium {_svg_10}.

Comparaison Avec Des Composés Similaires

Le carbonate de strontium est similaire aux autres carbonates de métaux alcalino-terreux, tels que le carbonate de calcium, le carbonate de baryum et le carbonate de magnésium . Le this compound est unique en ce qu'il est capable de produire une flamme rouge en pyrotechnie, ce qui n'est pas observé avec les carbonates de calcium ou de magnésium . De plus, le this compound a des applications spécifiques dans la régénération osseuse et l'administration de médicaments qui ne sont pas partagées par ses homologues .

Composés similaires

- Carbonate de calcium (CaCO₃)

- Carbonate de baryum (BaCO₃)

- Carbonate de magnésium (MgCO₃)

- Carbonate de radium (RaCO₃)

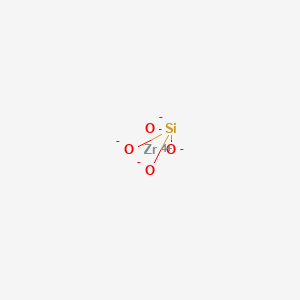

Propriétés

Numéro CAS |

1633-05-2 |

|---|---|

Formule moléculaire |

CH2O3Sr |

Poids moléculaire |

149.64 g/mol |

Nom IUPAC |

strontium;carbonate |

InChI |

InChI=1S/CH2O3.Sr/c2-1(3)4;/h(H2,2,3,4); |

Clé InChI |

UKCFNZXJZBAZFS-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Sr+2] |

SMILES canonique |

C(=O)(O)O.[Sr] |

Color/Form |

WHITE POWDER Colorless or white rhombic crystalline solid transforming to hexagonal above 926 °C White orthorhombic crystals White crystalline powde |

Densité |

3.5 g/cu-cm 3.5 g/cm³ |

melting_point |

1494 °C |

Key on ui other cas no. |

1633-05-2 |

Description physique |

Dry Powder; Other Solid White odorless solid; [Merck Index] Colorless or white odorless hygroscopic solid; [HSDB] White odorless powder; [MSDSonline] WHITE ODOURLESS POWDER. |

Solubilité |

11 MG/L OF WATER AT 18 °C; 650 MG/L OF WATER AT 100 °C Sol in ammonium salts Sol in dilute acids SOL IN 100,000 PARTS WATER; IN ABOUT 1000 PARTS WATER SATURATED WITH CARBON DIOXIDE. Soluble in acids, carbonated water, and solutions of ammonium salts Solubility in water, g/100ml at 18 °C: 0.011 (very poor) |

Synonymes |

strontianite strontium carbonate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of strontium carbonate?

A1: Strontium carbonate has the molecular formula SrCO3 and a molecular weight of 147.63 g/mol.

Q2: What are some key spectroscopic characteristics of strontium carbonate?

A2: Infrared spectroscopy (FTIR) reveals characteristic bands related to carbonate groups in strontium carbonate. [] X-ray diffraction (XRD) analysis confirms the crystalline structure of strontium carbonate, typically orthorhombic. [, , ]

Q3: How does the crystal structure of strontium carbonate affect its properties?

A3: The orthorhombic crystal structure of strontium carbonate significantly influences its properties, such as its piezoelectric behavior. For example, oriented strontium carbonate nanocrystals within collagen films exhibit enhanced piezoelectric properties compared to individual components, highlighting the synergistic effect of the organized structure. []

Q4: What are the primary applications of strontium carbonate?

A4: Strontium carbonate finds use in diverse applications, including:

- Pyrotechnics: It imparts a vibrant red color to fireworks and flares. []

- Electronics: A vital component in manufacturing ceramic capacitors and other electronic components. []

- Ceramics and Glass: Used in producing specialized glass for TV screens and as a glaze in ceramics. [, , ]

Q5: How does strontium carbonate contribute to the performance of high-temperature filtration filters?

A5: Adding strontium carbonate to silicon carbide ceramic compositions improves the porosity and strength of high-temperature filtration filters. [] The strontium carbonate likely acts as a sintering aid, promoting densification and enhancing the filter's microstructure.

Q6: What is the role of strontium carbonate in composite propellants?

A6: Strontium carbonate acts as an additive in AP/HTPB-based composite propellants, effectively reducing the burning rate. [] This effect is attributed to increased decomposition temperatures and activation energy of ammonium perchlorate (AP) in the presence of strontium carbonate.

Q7: How does the morphology of strontium carbonate particles affect its applications?

A7: The size and shape of strontium carbonate particles influence its performance in various applications. For instance, needle-shaped strontium carbonate microparticles dispersed in organic solvents are desirable for producing polymer films with reduced birefringence, which is crucial for optical applications. [, , ]

Q8: What are the common methods for producing high-purity strontium carbonate?

A8: Several methods exist for producing high-purity strontium carbonate, including:

- Carbon Reduction Method: Celestite ore (SrSO4) is reduced using carbon, followed by purification steps. [, ]

- Double Decomposition Method: Reacting celestite with sodium carbonate to yield strontium carbonate. [, ]

- Acid Dissolution and NaOH Method: Utilizing acid dissolution of raw materials followed by precipitation with sodium hydroxide. [, ]

Q9: How can the production of strontium carbonate be made more environmentally friendly?

A9: Several approaches promote cleaner production of strontium carbonate:

- Recycling Waste Water: Implementing methods to treat and reuse wastewater from the production process. []

- Utilizing By-products: Converting hydrogen sulfide, a common by-product, into valuable products like sodium sulfite. [, ]

- Optimizing Existing Processes: Improving process efficiency and reducing waste generation through technological advancements. [, ]

Q10: How can the particle size and morphology of strontium carbonate be controlled during synthesis?

A10: Various factors influence the particle size and morphology of synthesized strontium carbonate, including:

- Additives: Employing additives like EDTA can promote the formation of spherical nanoparticles with a narrow size distribution. [, ]

- Reaction Conditions: Adjusting parameters like temperature, pH, and reactant concentrations can significantly impact particle characteristics. [, , ]

- Ultrasonic Irradiation: Utilizing ultrasonic waves during synthesis can facilitate the formation of nanometer-sized spherical strontium carbonate particles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)